Cas no 2229648-56-8 (3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol)

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol structure
2229648-56-8 structure
商品名:3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
CAS番号:2229648-56-8
MF:C9H9NO4
メガワット:195.172062635422
CID:6376740
PubChem ID:165614671

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
    • EN300-1800556
    • 2229648-56-8
    • インチ: 1S/C9H9NO4/c11-5-1-2-7-6-8(12)3-4-9(7)10(13)14/h1-4,6,11-12H,5H2/b2-1+
    • InChIKey: ATWVYOUXHPGXOB-OWOJBTEDSA-N
    • ほほえんだ: OC1C=CC(=C(/C=C/CO)C=1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 195.05315777g/mol
  • どういたいしつりょう: 195.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1800556-1.0g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
1g
$884.0 2023-06-03
Enamine
EN300-1800556-10.0g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
10g
$3807.0 2023-06-03
Enamine
EN300-1800556-10g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
10g
$3807.0 2023-09-19
Enamine
EN300-1800556-1g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
1g
$884.0 2023-09-19
Enamine
EN300-1800556-5g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
5g
$2566.0 2023-09-19
Enamine
EN300-1800556-0.5g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
0.5g
$849.0 2023-09-19
Enamine
EN300-1800556-2.5g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
2.5g
$1735.0 2023-09-19
Enamine
EN300-1800556-0.05g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
0.05g
$744.0 2023-09-19
Enamine
EN300-1800556-5.0g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
5g
$2566.0 2023-06-03
Enamine
EN300-1800556-0.1g
3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
2229648-56-8
0.1g
$779.0 2023-09-19

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol 関連文献

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenolに関する追加情報

Introduction to 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol (CAS No: 2229648-56-8)

3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No) 2229648-56-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a nitro group and a hydroxyl-substituted allyl side chain, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural motif of 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol combines the electron-withdrawing nature of the nitro group with the potential for hydrogen bonding and metal coordination due to the hydroxyl functionality, offering versatile reactivity in synthetic transformations.

The compound’s significance is further underscored by its potential applications in medicinal chemistry, particularly in the design of molecules targeting inflammatory and oxidative stress-related pathways. Recent advancements in computational chemistry have highlighted the role of nitroaromatic derivatives in modulating biological responses, with 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol being a prime candidate for further investigation. The presence of both electron-donating and withdrawing groups on the aromatic ring creates a delicate balance that can influence receptor binding affinity and metabolic stability, making it an attractive scaffold for drug discovery.

In the context of modern drug development, the synthesis and functionalization of 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol have been explored through various methodologies, including catalytic hydrogenation, nucleophilic aromatic substitution, and cross-coupling reactions. These approaches have enabled chemists to modify the compound’s structure systematically, allowing for the generation of libraries of derivatives with tailored pharmacological properties. For instance, the reduction of the nitro group to an amine provides a reactive site for further derivatization, while selective protection or deprotection of the hydroxyl group allows for control over solubility and bioavailability.

One particularly noteworthy application of 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol lies in its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes central to numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The nitro group on 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol can be exploited to form metal complexes that enhance binding to target proteins, while the hydroxyl group can serve as a linker for additional pharmacophores. Such modifications have been shown to improve both potency and selectivity in preclinical models.

The compound’s behavior in biological systems has also been studied using spectroscopic and crystallographic techniques. X-ray diffraction studies have revealed insights into its molecular packing and hydrogen bonding interactions, which are critical for understanding its behavior in solution and solid-state forms. These structural insights have guided efforts to optimize its physicochemical properties for better pharmacokinetic profiles. Additionally, computational modeling has been employed to predict how variations in its structure might affect its interaction with biological targets, providing a rational basis for designing next-generation analogs.

Recent research has also highlighted the role of 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol in environmental chemistry. Its degradation products and metabolic pathways have been examined to assess its environmental footprint, ensuring that its use aligns with sustainable practices. This includes evaluating its persistence in aquatic systems and its potential impact on aquatic organisms. Such studies are crucial for developing compounds that are not only effective therapeutically but also environmentally benign.

The synthetic pathways leading to 3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol continue to be refined through green chemistry principles. Catalytic processes that minimize waste and energy consumption are being prioritized, reflecting a broader shift toward sustainable manufacturing practices. These efforts not only reduce costs but also enhance scalability, making it more feasible to produce this compound on an industrial scale for pharmaceutical applications.

In conclusion,3-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol (CAS No: 2229648-56-8) represents a fascinating molecule with diverse applications across pharmaceutical chemistry and bioorganic synthesis. Its unique structural features offer opportunities for innovation in drug discovery, particularly in targeting inflammatory and oxidative stress-related diseases. As research progresses, continued exploration of its synthetic possibilities and biological interactions will undoubtedly yield further insights into its potential as a therapeutic agent or as a key intermediate in more complex molecular architectures.

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